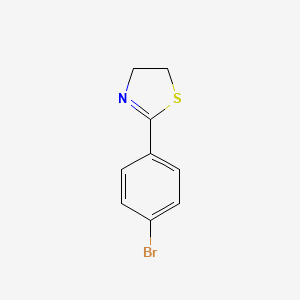

Thiazole, 4,5-dihydro-2-(4-bromophenyl)-

Description

Overview of Thiazole (B1198619) and Dihydrothiazole Ring Systems in Organic and Medicinal Chemistry

Thiazole, a five-membered aromatic ring containing sulfur and nitrogen atoms, and its reduced form, dihydrothiazole (also known as thiazoline), are fundamental heterocyclic systems that feature prominently in a vast number of biologically active molecules. nih.govmdpi.com The thiazole ring is a key component of natural products like vitamin B1 (thiamine) and is found in the core structure of numerous pharmaceuticals, including the antibiotic penicillin. mdpi.comsigmaaldrich.com The presence of both a sulfur and a nitrogen atom in the ring imparts unique chemical properties, allowing for a variety of chemical modifications and interactions with biological targets. mdpi.com

Chemical Space and Pharmacological Relevance of Thiazole and Dihydrothiazole Scaffolds

The thiazole and dihydrothiazole scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govacs.orgmdpi.comnih.govnih.gov Derivatives of these ring systems have been reported to exhibit an impressive array of therapeutic effects, including:

Antibacterial mdpi.comnih.govnih.gov

Antifungal zsmu.edu.uanih.gov

Anti-inflammatory nih.gov

Antiviral nih.gov

Antioxidant nih.gov

Antithrombotic nih.gov

The versatility of these scaffolds allows chemists to synthesize large libraries of compounds with diverse substituents, enabling the exploration of structure-activity relationships and the optimization of lead compounds for improved efficacy and selectivity. nih.gov

Specific Focus on 4,5-dihydro-2-(4-bromophenyl)thiazole as a Core Structural Motif

4,5-dihydro-2-(4-bromophenyl)thiazole represents a key exemplar within the dihydrothiazole family. The presence of the 4-bromophenyl group provides a site for further chemical modification through cross-coupling reactions, allowing for the synthesis of a wide range of derivatives. This specific substitution pattern has been explored in the context of developing novel therapeutic agents. While detailed studies on the parent compound itself are limited, research on its closely related derivatives provides significant insight into its chemical behavior and biological potential.

Structure

3D Structure

Properties

CAS No. |

96159-83-0 |

|---|---|

Molecular Formula |

C9H8BrNS |

Molecular Weight |

242.14 g/mol |

IUPAC Name |

2-(4-bromophenyl)-4,5-dihydro-1,3-thiazole |

InChI |

InChI=1S/C9H8BrNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2 |

InChI Key |

GQODWBBIGYWREA-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=N1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Spectroscopic and Crystallographic Characterization of 4,5 Dihydro 2 4 Bromophenyl Thiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 4,5-dihydro-2-(4-bromophenyl)thiazole derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the carbon-hydrogen framework and deduce the connectivity of the entire molecule.

The ¹H NMR spectrum provides detailed information about the chemical environment of protons within the molecule. For 2-aryl-4,5-dihydrothiazole derivatives, the signals corresponding to the dihydrothiazole ring are particularly characteristic. The proton at the C4 position typically appears as a triplet around 5.30 ppm, resulting from coupling with the adjacent methylene (B1212753) (CH₂) protons at the C5 position. nih.gov The two protons on the C5 carbon are diastereotopic and usually present as a multiplet between 3.62 and 3.73 ppm. nih.gov

The aromatic protons of the 4-bromophenyl group exhibit a distinct pattern. Due to the bromine substituent, the protons ortho to the bromine (H-2' and H-6') and those meta to it (H-3' and H-5') are chemically equivalent, leading to a pair of doublets, often referred to as an AA'BB' system. In a related 2-(4-bromophenyl)quinazolin-4(3H)-one, these aromatic protons appear as a multiplet between 6.98 and 8.11 ppm. bibliomed.org The coupling constants (J-values) between adjacent protons provide valuable information on the connectivity and geometry of the molecule.

Table 1: Expected ¹H NMR Data for 4,5-dihydro-2-(4-bromophenyl)thiazole

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| C4-H | ~ 5.30 | Triplet (t) | ~ 9.1 |

| C5-H₂ | ~ 3.6 - 3.7 | Multiplet (m) | - |

| Ar-H (ortho to C-thiazole) | ~ 7.8 - 8.0 | Doublet (d) | ~ 8-9 |

| Ar-H (meta to C-thiazole) | ~ 7.5 - 7.7 | Doublet (d) | ~ 8-9 |

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. For 2-aryl-4,5-dihydrothiazole derivatives, the carbon of the imine group (C2) is typically observed significantly downfield, in the range of 165-171 ppm, due to its bonding to two electronegative atoms (N and S). nih.gov The C4 and C5 carbons of the dihydrothiazole ring are found further upfield, with the C4 carbon appearing around 77-79 ppm and the C5 carbon around 35 ppm. nih.gov

The carbon atoms of the 4-bromophenyl ring show signals in the aromatic region (typically 110-150 ppm). The carbon atom directly bonded to the bromine (C4') is shielded, while the other carbons exhibit shifts consistent with a substituted benzene (B151609) ring. In similar structures, the carbon atoms of the thiazole (B1198619) ring itself appear around 109.6, 150.3, and 172.4 ppm. nih.gov

Table 2: Expected ¹³C NMR Data for 4,5-dihydro-2-(4-bromophenyl)thiazole

| Carbon Position | Expected Chemical Shift (δ, ppm) |

| C2 (C=N) | ~ 165 - 171 |

| C4 | ~ 77 - 79 |

| C5 | ~ 35 |

| C1' (ipso-C attached to thiazole) | ~ 132 |

| C2'/C6' | ~ 128 - 130 |

| C3'/C5' | ~ 128 - 130 |

| C4' (ipso-C attached to Br) | ~ 122 - 125 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is employed to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. For derivatives of 4,5-dihydro-2-(4-bromophenyl)thiazole, the spectrum reveals key vibrational bands. A crucial absorption is the C=N stretching vibration of the thiazoline (B8809763) ring, which is expected in the region of 1632-1670 cm⁻¹. nih.govscispace.com The presence of the aromatic ring is confirmed by C=C stretching bands around 1586 cm⁻¹ and C-H stretching above 3000 cm⁻¹. nih.gov Other significant signals include the C-S linkage, typically observed around 725 cm⁻¹, and the C-Br stretch, which appears at lower frequencies, around 666 cm⁻¹. nih.gov

Table 3: Characteristic FT-IR Absorption Bands for 4,5-dihydro-2-(4-bromophenyl)thiazole Derivatives

| Functional Group | Bond | Characteristic Frequency (cm⁻¹) |

| Imine (Thiazoline ring) | C=N Stretch | 1632 - 1670 |

| Aromatic Ring | C=C Stretch | ~ 1586 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Thioether | C-S Stretch | ~ 725 |

| Bromo-Aryl | C-Br Stretch | ~ 666 |

Mass Spectrometry (MS), including Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide information about the structure through fragmentation patterns. For 4,5-dihydro-2-(4-bromophenyl)thiazole, the molecular formula is C₉H₈BrNS, corresponding to a monoisotopic mass of approximately 240.96 g/mol . A key feature in the mass spectrum is the isotopic pattern of the molecular ion peak. Due to the presence of one bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the spectrum will show two peaks of almost equal intensity for the molecular ion ([M]⁺ and [M+2]⁺). ESI-MS analysis of similar thiazole derivatives often shows the protonated molecular ion, [M+H]⁺. nih.gov

Single-Crystal X-ray Diffraction Analysis for Solid-State Structural Determination

The analysis of a suitable single crystal allows for the determination of the unit cell parameters, crystal system, and space group. For the derivative 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one, which shares the core 2-(4-bromophenyl)-dihydrothiazole structure, the compound crystallizes in the orthorhombic system with the space group Pbca. nih.gov Another related thiazolium bromide derivative was found to crystallize in the monoclinic system with a P2₁/c space group. nih.gov These findings indicate that derivatives of this class can adopt different packing arrangements depending on the substituents. The analysis of 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, a more complex derivative, showed it to be monoclinic with the space group P2₁/n. nih.govchemicalbook.com

Table 4: Crystallographic Data for the Derivative 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one nih.gov

| Parameter | Value |

| Chemical Formula | C₁₅H₁₂BrNO₂S |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 13.3367 (6) |

| b (Å) | 12.6292 (5) |

| c (Å) | 17.1230 (6) |

| V (ų) | 2884.1 (2) |

| Z | 8 |

Analysis of Molecular Conformation and Dihedral Angles between Ring Systems

In a notable derivative, 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, the molecule is composed of several interconnected ring systems: two bromophenyl rings, a thiazole ring, a pyrazole (B372694) ring, and a fluorophenyl ring. researchgate.net The asymmetric unit of the crystal structure contains one molecule of this compound. researchgate.net The planarity and relative orientations of these rings are defined by their dihedral angles.

The thiazoline ring in some 4,5-dihydrothiazole derivatives has been observed to adopt a flattened sofa conformation. nih.gov This particular conformation can be attributed to significant ring strain and the influence of heavy atoms like bromine, which can lead to a shortening of the C4-C3 bond and an elongation of the C3-S1 bond. nih.gov

In a study of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, which share structural similarities with the thiazole derivatives , the orientation of the amino group was found to differ in non-halogenated structures. nih.gov For instance, in N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine, the ethylamine (B1201723) moiety forms a dihedral angle of 21.51° with the 1,3,4-thiadiazole (B1197879) ring. nih.gov

The molecular structure of 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, C24H16Br2FN3S, has been determined to be monoclinic, with the space group P21/n. cardiff.ac.uk

| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine | Ethylamine moiety | 1,3,4-Thiadiazole ring | 21.51 | nih.gov |

| C16H13FO2S | 4-Fluorophenyl ring | Benzofuran (B130515) plane | 87.41 (3) | researchgate.net |

Investigation of Intramolecular and Intermolecular Noncovalent Interactions: C-H···O, Br···π, and π–π Stacking

Noncovalent interactions play a pivotal role in dictating the crystal packing and supramolecular architecture of 4,5-dihydro-2-(4-bromophenyl)thiazole derivatives. These weak interactions, including hydrogen bonds, halogen bonds, and π-stacking, are crucial for the stabilization of the crystal lattice.

C-H···O Interactions:

Weak intermolecular C-H···O hydrogen bonds have been observed to stabilize crystal packing. For example, in the crystal structure of a benzofuran derivative, a C-H···O hydrogen bond forms between a methyl hydrogen atom and the oxygen of a sulfinyl group (S=O). researchgate.net

π–π Stacking:

Other Noncovalent Interactions:

The crystal packing of thiazolo[5,4-d]thiazole (B1587360) derivatives is often governed by a combination of synergistic intermolecular noncovalent interactions. rsc.org Hirshfeld surface analysis of adamantane-1,3,4-thiadiazole derivatives has revealed that the relative contributions of different non-covalent interactions are comparable in compounds with halogen (Br and F) substitutions. nih.gov In these structures, N–H···N hydrogen bonds were found to be the strongest among the various noncovalent interactions. nih.gov Furthermore, H–H bonding, a closed-shell interaction, plays a significant role in stabilizing the crystal structures. nih.gov

| Interaction Type | Participating Groups/Atoms | Compound Class | Significance | Reference |

|---|---|---|---|---|

| C-H···O | Methyl H and Sulfinyl O | Benzofuran derivative | Crystal packing stabilization | researchgate.net |

| π–π Stacking | 2-Phenyl ring and other aromatic residues | Thiazol-4(5H)-one derivatives | Stabilizes molecular assembly | nih.gov |

| N–H···N Hydrogen Bond | Amine and Nitrogen-containing heterocycle | Adamantane-1,3,4-thiadiazole derivatives | Strongest noncovalent interaction | nih.gov |

| H–H Bonding | Hydrogen atoms | Adamantane-1,3,4-thiadiazole derivatives | Stabilizes crystal structures | nih.gov |

Computational and Theoretical Investigations of 4,5 Dihydro 2 4 Bromophenyl Thiazole Systems

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand and its receptor protein.

In studies involving derivatives of 4-(4-bromophenyl)-thiazol-2-amine, molecular docking has been employed to elucidate their binding modes within the active sites of various protein targets. For instance, docking studies have demonstrated that these compounds can fit well within the binding pockets of proteins implicated in microbial infections and cancer. nih.govresearchgate.net The interactions observed often involve hydrogen bonds and hydrophobic interactions, which are critical for the stability of the ligand-receptor complex. For example, the thiazole (B1198619) nitrogen can act as a hydrogen bond acceptor, a feature that has been observed in the docking of thiazole-containing retinoids with retinoic acid receptors (RARs). nih.gov

Specifically, in the context of antibacterial activity, molecular docking of 1,3-thiazoline derivatives has been performed against penicillin-binding proteins (PBP4) of E. coli and S. aureus. nih.govresearchgate.net While some derivatives showed modest binding energies, the inclusion of natural alkaloid moieties in their structure was found to enhance their affinity for the target proteins. nih.govresearchgate.net The binding of these compounds is often characterized by the formation of hydrogen bonds between the thiazole ring and amino acid residues in the active site, such as ASN 308. nih.gov

The following table summarizes the results of molecular docking studies for selected thiazole derivatives with their respective protein targets.

| Compound/Derivative | Protein Target | Key Interactions | Reference |

| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | PDB ID: 1JIJ, 4WMZ, 3ERT | Good docking score within binding pocket | nih.govresearchgate.net |

| 1,3-Thiazoline derivatives | Penicillin-binding protein 4 (PBP4) of E. coli and S. aureus | Hydrogen bond with ASN 308 | nih.govresearchgate.net |

| Thiazole-containing retinoids (GZ25) | Retinoic Acid Receptor α (RARα) | Hydrogen bonding with Ser232 | nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a deeper understanding of the electronic properties of a molecule, which in turn dictate its reactivity and interaction with other molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on molecules similar in structure to 4,5-dihydro-2-(4-bromophenyl)thiazole have been used to calculate properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For a pyridazin-3(2H)-one derivative, which shares some structural similarities, the HOMO-LUMO gap was calculated to be 0.15669 a.u., indicating its relative stability. nih.gov

Molecular Electrostatic Potential (MEP) maps are useful in predicting the sites for electrophilic and nucleophilic attack. These maps visualize the charge distribution on the molecule's surface. In a typical MEP map, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, the preferred sites for nucleophilic attack. For a related pyridazin-3(2H)-one derivative, MEP analysis revealed that the negative potential was concentrated around the oxygen atoms, identifying them as likely sites for electrophilic interaction. nih.gov Such analyses are crucial for understanding how the molecule will interact with biological receptors.

Similar to QTAIM, specific NCIplot index computations for the target molecule were not found in the search results. The NCIplot is a visualization method that reveals non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes, which are fundamental for understanding ligand-receptor binding. This analysis would complement molecular docking studies by providing a visual representation of the forces holding the complex together.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The prediction of ADME properties is a critical step in drug discovery, helping to assess the pharmacokinetic profile of a compound.

In silico tools are widely used to predict the ADME properties of drug candidates. Studies on various thiazole derivatives have shown that they often exhibit promising ADME profiles. nih.govresearchgate.net For instance, the prediction of properties like lipophilicity (AlogP98), Caco-2 permeability, intestinal absorption, and potential as a P-glycoprotein substrate or inhibitor are standard parameters evaluated. frontiersin.org

For a series of 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives, in silico ADME analysis using tools like the SwissADME server was performed to evaluate their drug-likeness based on criteria such as Lipinski's rule of five. ijpsjournal.com Similarly, for other substituted thiazole Schiff base derivatives, in silico ADMET prediction studies have been conducted to validate their potential for oral bioavailability. nih.gov

The following table presents a summary of predicted ADME properties for related thiazole derivatives, which provides an indication of the expected profile for 4,5-dihydro-2-(4-bromophenyl)thiazole.

| Property | Predicted Outcome for Related Thiazoles | Significance | Reference |

| Lipophilicity (AlogP98) | Generally within the ideal range (≤ 5) | Good absorption and permeation | frontiersin.org |

| Caco-2 Permeability | Often predicted to be high | Good intestinal absorption | frontiersin.org |

| Drug-Likeness (Lipinski's Rule of Five) | Many derivatives show no violations | Indicates good oral bioavailability | ijpsjournal.com |

| Oral Bioavailability | Generally predicted to be good | Suitable for oral administration | nih.gov |

Computational Assessment of Radical Scavenging Capabilities

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for investigating the radical scavenging potential of molecules like 4,5-dihydro-2-(4-bromophenyl)thiazole. These theoretical studies provide deep insights into the electronic properties and reaction mechanisms that underpin antioxidant activity, often complementing experimental findings. While specific computational studies on the radical scavenging capabilities of 4,5-dihydro-2-(4-bromophenyl)thiazole are not extensively detailed in the public domain, the methodologies and principles can be understood from research on structurally related thiazole derivatives.

Theoretical assessments of antioxidant capacity frequently involve the calculation of several key descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is particularly significant as it relates to the molecule's ability to donate an electron, a fundamental step in many radical scavenging mechanisms. A higher HOMO energy value suggests a greater electron-donating capacity and, consequently, a potentially higher antioxidant activity. The HOMO-LUMO energy gap is another critical parameter, with a smaller gap often indicating higher reactivity and a greater propensity for radical scavenging. nih.gov

For instance, computational studies on a series of 3-aryl-5,6-dihydroimidazo[2,1-b] rsc.orgmdpi.comthiazoles, which share a core structure with 2-aryl-4,5-dihydrothiazoles, have utilized DFT calculations to predict their antioxidant potential. researchgate.net In one such study, the antioxidant activities of the synthesized compounds were evaluated through the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, and these experimental results were correlated with computed electronic properties. researchgate.net

The research on these related compounds demonstrated that derivatives featuring a phenolic hydroxyl group, such as 4-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)phenol, exhibited the highest antiradical efficacy, achieving 97% inhibition of DPPH radicals. researchgate.net This superior activity is attributed to the ability of the phenolic group to donate a hydrogen atom or an electron to a radical species. The proposed mechanism for this action involves the formation of a radical cation through a Single Electron Transfer (SET) process. researchgate.net

The calculated HOMO energies for these active compounds provided further evidence for their radical scavenging potential. Generally, compounds that were more effective electron donors, as indicated by their HOMO energies, displayed more potent antioxidant activity. researchgate.net The below table, derived from studies on these related thiazole systems, illustrates the kind of data generated in such computational assessments and the correlation with experimental antioxidant activity.

| Compound | Substituent on Aryl Ring | Antioxidant Activity (% DPPH Inhibition) |

| 4e | 4-hydroxy | 97% |

| 4f | 4-methoxy | Not specified |

| 4g | 3,4-dihydroxy | Not specified |

| 4h | 4-chloro | Not specified |

Data adapted from a study on 3-aryl-5,6-dihydroimidazo[2,1-b] rsc.orgmdpi.comthiazoles. researchgate.net

Furthermore, the investigation of pyrazolyl–thiazole derivatives has also highlighted the correlation between computationally derived parameters and experimentally observed antioxidant activity. nih.gov In these systems, compounds with smaller HOMO-LUMO energy gaps were found to be better radical scavengers. nih.gov This is because a smaller energy gap facilitates electron delocalization, which in turn enhances the efficiency of radical scavenging. nih.gov

Pharmacological and Biological Potential of 4,5 Dihydro 2 4 Bromophenyl Thiazole Analogues in Vitro Studies

In Vitro Antimicrobial Activities

Derivatives of 4,5-dihydro-2-(4-bromophenyl)thiazole have been the subject of various studies to evaluate their effectiveness against a wide range of bacteria. These investigations have revealed that certain structural modifications to the parent compound can lead to significant antibacterial activity.

Several studies have highlighted the potential of 4,5-dihydro-2-(4-bromophenyl)thiazole analogues against Gram-positive bacteria. For instance, a series of 2-aryl-4,5-dihydrothiazoles were synthesized and tested for their antibacterial properties. mdpi.com Among these, compounds with a 2'-hydroxy group on the 2-aryl substituent showed notable activity. mdpi.comnih.govdoaj.org Specifically, (S)-2-(2′-hydroxyphenyl)-4-hydroxy-methyl-4,5-dihydrothiazole (7h) and (R)-2-(2′-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydro-thiazole (7h′) demonstrated significant inhibition against Bacillus subtilis and Bacillus cereus. mdpi.comnih.govdoaj.org The minimum inhibitory concentrations (MICs) for these compounds against the tested Gram-positive bacteria ranged from 3.91 to 31.24 μg/mL. mdpi.comnih.govdoaj.org

Other research has also shown the effectiveness of thiazole (B1198619) derivatives against Staphylococcus aureus and Bacillus megaterium. nih.gov The introduction of different substituents on the thiazole ring has been explored to enhance antibacterial potency. For example, some thiazole-quinolinium derivatives have shown good bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). rsc.org

| Compound | Bacterial Strain | Activity/MIC (μg/mL) | Reference |

|---|---|---|---|

| (S)-2-(2′-hydroxyphenyl)-4-hydroxy-methyl-4,5-dihydrothiazole (7h) | Bacillus subtilis | 3.91 - 31.24 | mdpi.comnih.govdoaj.org |

| (R)-2-(2′-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydro-thiazole (7h′) | Bacillus subtilis | 3.91 - 31.24 | mdpi.comnih.govdoaj.org |

| (S)-2-(2′-hydroxyphenyl)-4-hydroxy-methyl-4,5-dihydrothiazole (7h) | Bacillus cereus | 3.91 - 31.24 | mdpi.comnih.govdoaj.org |

| (R)-2-(2′-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydro-thiazole (7h′) | Bacillus cereus | 3.91 - 31.24 | mdpi.comnih.govdoaj.org |

The antibacterial spectrum of 4,5-dihydro-2-(4-bromophenyl)thiazole analogues extends to Gram-negative bacteria. The same 2'-hydroxyphenyl substituted 4,5-dihydrothiazoles that were effective against Gram-positive bacteria also exhibited significant inhibition against Ralstonia solanacearum and Pseudomonas syringae pv. actinidiae. mdpi.comnih.govdoaj.org The MIC values for these compounds against these Gram-negative plant pathogens were also in the range of 3.91 to 31.24 μg/mL. mdpi.comnih.govdoaj.org

Furthermore, various thiazole derivatives have demonstrated activity against clinically important Gram-negative pathogens like Escherichia coli and Pseudomonas aeruginosa. nih.govinformahealthcare.com For instance, certain thiazole-quinolinium derivatives have shown the ability to inhibit NDM-1 Escherichia coli. rsc.org The evaluation of novel thiazole derivatives has also revealed activity against Klebsiella pneumoniae. scielo.br

| Compound | Bacterial Strain | Activity/MIC (μg/mL) | Reference |

|---|---|---|---|

| (S)-2-(2′-hydroxyphenyl)-4-hydroxy-methyl-4,5-dihydrothiazole (7h) | Ralstonia solanacearum | 3.91 - 31.24 | mdpi.comnih.govdoaj.org |

| (R)-2-(2′-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydro-thiazole (7h′) | Ralstonia solanacearum | 3.91 - 31.24 | mdpi.comnih.govdoaj.org |

| (S)-2-(2′-hydroxyphenyl)-4-hydroxy-methyl-4,5-dihydrothiazole (7h) | Pseudomonas syringae pv. actinidiae | 3.91 - 31.24 | mdpi.comnih.govdoaj.org |

| (R)-2-(2′-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydro-thiazole (7h′) | Pseudomonas syringae pv. actinidiae | 3.91 - 31.24 | mdpi.comnih.govdoaj.org |

The minimum inhibitory concentration (MIC) is a key parameter in assessing the potency of an antimicrobial agent. For 4,5-dihydro-2-(4-bromophenyl)thiazole analogues, MIC values have been determined using methods such as the double-dilution method. mdpi.com Studies have shown that the introduction of a 2'-hydroxy group on the 2-aryl substituent of 4,5-dihydrothiazole analogues is crucial for potent antibacterial activity, with MICs ranging from 3.91 to 31.24 μg/mL against various bacterial strains. mdpi.comnih.govdoaj.org In contrast, the absence of this hydroxyl group, or the presence of other electron-donating or electron-withdrawing groups, can diminish or eliminate the antibacterial effects. mdpi.comnih.govdoaj.org

In addition to their antibacterial properties, analogues of 4,5-dihydro-2-(4-bromophenyl)thiazole have been investigated for their potential to combat fungal infections.

Several studies have demonstrated the in vitro antifungal activity of thiazole derivatives against a variety of fungal pathogens. For example, certain 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown significant antifungal activity. nih.gov One such derivative, compound p6, displayed notable efficacy against Candida albicans with a MIC of 15.3 µM, while another, compound p3, was potent against Aspergillus niger with a MIC of 16.2 µM. nih.gov

Other research has focused on hybrid molecules incorporating the thiazole structure. For instance, hybrids of thiazolo[4,5-d]pyrimidines with (1H-1,2,4)triazole have exhibited significant antifungal activity against both yeast and filamentous fungi. nih.gov Furthermore, studies on other thiazole derivatives have reported activity against Candida parapsilosis. informahealthcare.com The antifungal activity of these compounds is often compared to standard antifungal drugs like fluconazole (B54011) to gauge their potential. nih.govnih.gov

| Compound | Fungal Strain | Activity/MIC | Reference |

|---|---|---|---|

| Compound p6 (a 4-(4-bromophenyl)-thiazol-2-amine derivative) | Candida albicans | 15.3 µM | nih.gov |

| Compound p3 (a 4-(4-bromophenyl)-thiazol-2-amine derivative) | Aspergillus niger | 16.2 µM | nih.gov |

Antifungal Efficacy Against Fungal Pathogens

In Vitro Anticancer and Antitumor Activities

The therapeutic potential of thiazole derivatives, particularly those containing a 2-(4-bromophenyl) moiety, has been a subject of significant interest in oncological research. In vitro studies are fundamental in the preliminary assessment of the cytotoxic and antitumor properties of these novel compounds. These assays provide crucial data on their efficacy against various human cancer cell lines and help in determining key parameters like the half-maximal inhibitory concentration (IC50).

Cytotoxic Evaluation against Human Cancer Cell Lines (e.g., MCF-7, A549, HepG-2)

The cytotoxic effects of 4,5-dihydro-2-(4-bromophenyl)thiazole analogues and related thiazole derivatives have been evaluated against a panel of human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (A549), and hepatocellular carcinoma (HepG-2). These cell lines represent some of the most prevalent and challenging forms of cancer, making them ideal models for initial screening.

One study focused on a series of novel 4-(4-bromophenyl)-thiazol-2-amine derivatives, which were assessed for their anticancer activity against the MCF-7 cell line using the Sulforhodamine B (SRB) colorimetric assay. nih.gov The results indicated that these compounds possess significant anticancer potential. nih.gov Similarly, other research has explored various thiazole-based compounds against MCF-7 cells, often revealing concentration-dependent inhibitory effects. dovepress.comnih.gov For instance, a series of thiazole-linked thiophene (B33073) conjugates showed promising cytotoxic activity against MCF-7 cells. dovepress.com

The anticancer activity of related thiazole derivatives has also been demonstrated against HepG-2 and other cancer cell lines like human colon carcinoma (HCT-116). nih.gov In these studies, the MTT colorimetric assay is commonly employed to assess cell viability, demonstrating that certain thiazole derivatives exhibit remarkable anticancer activity, sometimes superior to the reference drugs used. nih.gov Furthermore, thiazole-hydrazide analogues have shown selective cytotoxicity against A549 lung cancer cells when compared to healthy cell lines. bohrium.com Other investigations on 4-thiazolidinone-based compounds, a related heterocyclic system, also confirmed their ability to decrease the metabolic activity of A549 cells. nih.gov The broad-spectrum cytotoxicity of various thiazole-fused quinazolinones has been observed across a range of tumor cell lines, including MCF-7, HCT-116, and others, further underscoring the potential of the thiazole scaffold in cancer therapy. mdpi.com

Assessment of Inhibitory Concentration 50 (IC50) Values in Cell-Based Assays

The IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, is a critical metric for quantifying cytotoxic potency. For thiazole analogues, these values are determined through various cell-based assays.

In a study on 4-(4-bromophenyl)-thiazol-2-amine derivatives, the compounds were tested against the MCF-7 human breast cancer cell line. One of the most active compounds, designated p2, which features a 2-hydroxybenzylidene-amino substitution, exhibited an IC50 value of 10.5 μM. This was found to be comparable to the standard anticancer drug, 5-fluorouracil (B62378), which had an IC50 of 5.2 μM in the same assay. nih.gov

Other research on different thiazole derivatives has also yielded promising IC50 values. For example, novel thiazole-based thiosemicarbazones were evaluated against MCF-7 cells, with the most active compounds showing IC50 values as low as 14.6 ± 0.8 µM, which was close to the reference drug Cisplatin (IC50 = 13.6 ± 0.9 µM). dovepress.com In another study involving thiadiazole-substituted thiazolidin-4-ones against MCF-7 cells, derivatives showed IC50 values ranging from 46.34 to 66.84 μmol L⁻¹. nih.gov Additionally, certain 1,3,4-thiadiazole (B1197879) derivatives bearing a pyridine (B92270) moiety demonstrated potent activity against HepG-2 cells, with one compound recording an IC50 of 2.17 ± 0.83 µM. nih.gov

The table below summarizes the IC50 values for various thiazole analogues against different cancer cell lines as reported in the literature.

| Compound Series | Cancer Cell Line | Most Active Compound | IC50 Value (µM) | Reference Drug | Reference Drug IC50 (µM) | Source |

| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | MCF-7 | Compound p2 | 10.5 | 5-Fluorouracil | 5.2 | nih.gov |

| Thiazole-based thiosemicarbazones | MCF-7 | Compound 9 | 14.6 ± 0.8 | Cisplatin | 13.6 ± 0.9 | dovepress.com |

| Thiazole-fused quinazolinones | Caco-2 | Compound 5b | 1 | Not specified | Not specified | mdpi.com |

| 1,3,4-Thiadiazole-pyridine hybrids | HepG-2 | Compound 4h | 2.17 ± 0.83 | Harmine | 2.54 ± 0.82 | nih.gov |

| Thiadiazole-substituted thiazolidin-4-ones | MCF-7 | Compound 3f | 46.34 | Not specified | Not specified | nih.gov |

| Thiazole-hydrazide analogues | A549 | Compound 4a | Not specified | Not specified | Not specified | bohrium.com |

In Vitro Antioxidant Properties

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in the pathogenesis of numerous diseases, including cancer. The ability of thiazole compounds to scavenge free radicals is therefore an area of active investigation.

Free Radical Scavenging Assays (e.g., DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of chemical compounds. nih.govscicell.org This stable free radical changes color from violet to yellow upon accepting a hydrogen atom or an electron from an antioxidant, allowing for spectrophotometric quantification of the scavenging activity. sphinxsai.com

Several studies have demonstrated the antioxidant potential of thiazole derivatives using the DPPH assay. In one such study, a series of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives were synthesized and evaluated for their antioxidant activity. The IC50 values, representing the concentration required to scavenge 50% of DPPH radicals, were determined to be in the range of 1.92–0.17 μM for the synthesized compounds. semanticscholar.org

Similarly, research on thiadiazole substituted thiazolidin-4-ones also included DPPH assays to assess their antioxidant capacity. The most potent compound in this series exhibited an IC50 value of 161.93 μmol L⁻¹. nih.gov Other studies on novel thiazole and thiazolidinone derivatives with phenolic fragments have also confirmed their ability to inhibit free radical processes. mdpi.com The presence of certain structural features, such as hydroxyl groups on a benzylidene fragment, can significantly enhance the free radical scavenging capacity of thiazole derivatives. mdpi.com

The table below presents the antioxidant activity of various thiazole analogues from DPPH assays.

| Compound Series | IC50 Value (DPPH Assay) | Source |

| 4-Cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives | 0.17–1.92 μM | semanticscholar.org |

| 2-Phenyl-3-(5-styryl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one | 161.93 μmol L⁻¹ | nih.gov |

| Thiazole-derived polyphenolic compounds | Generally active, compound 7j most active | mdpi.com |

Other Reported In Vitro Biological Activities Relevant to Thiazole Ring Systems

The thiazole nucleus is a versatile pharmacophore present in a wide array of biologically active compounds. researchgate.net Beyond anticancer and antioxidant effects, thiazole derivatives have been reported to possess numerous other pharmacological properties.

Anti-inflammatory Properties

Inflammation is a critical biological response implicated in a wide range of disorders. Thiazole derivatives have been extensively investigated for their potential as anti-inflammatory agents. researchgate.netwisdomlib.org In vitro studies are crucial for elucidating the mechanisms underlying these properties.

One common in vitro method to assess anti-inflammatory activity is the inhibition of protein denaturation, as denaturation of tissue proteins is a well-documented cause of inflammation. acs.org In a study of pyridine- and thiazole-based hydrazides, the compounds were evaluated by this method using bovine serum albumin. The results showed significant inhibition of protein denaturation, with IC50 values ranging from 46.29 to 100.60 μg/mL, indicating potent anti-inflammatory effects. acs.org

Other research has focused on the role of thiazole derivatives in inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netnih.gov Certain thiazole derivatives have been shown to be potent and selective inhibitors of the COX-2 enzyme. nih.gov The ability of these compounds to block inflammatory pathways at the cellular level highlights their therapeutic potential as alternatives to existing anti-inflammatory medications. wisdomlib.orgresearchgate.net

Antiviral Properties

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents. arabjchem.org Thiazole derivatives have been identified as a promising class of compounds with a broad spectrum of antiviral activities, including against human immunodeficiency virus (HIV). rsc.orgresearchgate.net

Research into aminothiazole derivatives has shown that specific substitutions on the thiazole ring can lead to significant antiviral effects. For instance, a study on novel aminothiazole compounds revealed that a derivative with a 4-trifluoromethylphenyl substituent on the thiazole ring demonstrated notable antiviral activity against the PR8 influenza A strain. nih.gov This activity was comparable to that of established antiviral drugs. nih.gov

While direct studies on the antiviral properties of 4,5-dihydro-2-(4-bromophenyl)thiazole are limited, the broader class of thiazole derivatives shows potential. For example, some fused thiazoline (B8809763) compounds have found medicinal applications in treating viral infections. Additionally, a series of 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives were synthesized and tested for their ability to protect against Tobacco Mosaic Virus (TMV). mdpi.com One compound, in particular, showed superior protective activity compared to the commercial agent ningnanmycin. mdpi.com

These findings suggest that the thiazole scaffold is a viable starting point for the development of new antiviral drugs. Further investigation into 4,5-dihydro-2-(4-bromophenyl)thiazole analogues is warranted to determine their specific antiviral profile.

Antitubercular Activities

Tuberculosis (TB) continues to be a major global health issue, with the rise of multidrug-resistant strains complicating treatment efforts. mdpi.com Thiazole derivatives have been investigated as potential antitubercular agents. nih.govresearchgate.net

In a study of thiazolidin-4-one derivatives, a compound with a 4-bromophenyl substituent demonstrated potent activity against Mycobacterium tuberculosis H37Ra, with a Minimum Inhibitory Concentration (MIC) of 0.12 µg/mL, which is comparable to the standard drug isoniazid. mdpi.com Other derivatives in the same study also showed good antitubercular potential with MIC values ranging from 0.48 µg/mL to 0.98 µg/mL. mdpi.com

Another area of research has focused on 2-mercaptobenzothiazole (B37678) derivatives as inhibitors of M. tuberculosis type II NADH dehydrogenase (NDH-2), a crucial enzyme in the mycobacterial respiratory chain. nih.gov Inhibition of NDH-2 leads to a bactericidal effect. nih.gov While these are not direct analogues, they highlight the potential of the broader benzothiazole (B30560) scaffold in targeting key mycobacterial enzymes.

Furthermore, a series of thiazolyl pyrazine (B50134) carboxamide derivatives were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis H37Rv. researchgate.net Two compounds from this series showed high anti-mycobacterial activity with a MIC value of 6.25 µg/mL. researchgate.net

These studies indicate that the thiazole scaffold, particularly with halogen substitutions, is a promising area for the development of new antitubercular drugs.

Anti-HIV Activities

The global health challenge of Human Immunodeficiency Virus (HIV) and Acquired Immune Deficiency Syndrome (AIDS) continues to drive the search for new and more effective antiretroviral therapies. arabjchem.org Thiazole derivatives have emerged as a significant class of heterocyclic compounds with promising anti-HIV activity. arabjchem.orgresearchgate.net Marketed antiviral drugs like Ritonavir contain a thiazole nucleus, underscoring the therapeutic potential of this scaffold. nih.gov

Research has shown that thiazole hybrids can exhibit potent anti-HIV activity through various mechanisms. arabjchem.org For instance, certain thiazole-dihydro-2H-pyrazolo[3,4-d]thiazol-5(6H)-imine hybrids have demonstrated profound activity against HIV-1 strains with EC50 values in the nanomolar range. arabjchem.org Similarly, some thiazole-pyrazoline hybrids are active against both HIV-1 and HIV-2 strains. arabjchem.org

While specific studies on 4,5-dihydro-2-(4-bromophenyl)thiazole are not extensively detailed in the provided results, related structures have shown activity. A series of N-(5-acetyl-4-methyl-3-(substituted phenyl)-thiazol-2-ylidene)-4-methyl (substituted) benzamides were synthesized and evaluated for their antiviral activity against HIV-1 and HIV-2. Two compounds from this series showed activity against HIV-2. Additionally, in a study of new oxadiazole and thiazole analogs, two thiazole compounds exhibited anti-HIV-1 activity with EC50 values of 1.79 and 2.39 μM. researchgate.net

These findings highlight the potential of the thiazole scaffold in the development of novel anti-HIV agents. Further research focusing on the 4,5-dihydro-2-(4-bromophenyl)thiazole structure is needed to fully elucidate its potential in this therapeutic area.

Analgesic Effects

The search for new and effective analgesic agents is a continuous effort in medicinal chemistry. Thiazole derivatives have been investigated for their potential analgesic properties. frontiersin.org

Studies on various heterocyclic compounds containing the thiazole core have demonstrated their potential as anti-inflammatory and analgesic agents. frontiersin.org For instance, a study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives showed that these compounds proved to be very active analgesic and anti-inflammatory agents in in vivo models. frontiersin.org This suggests that the thiazole scaffold can serve as a promising building block for the development of new pain management therapies.

While direct in vitro studies on the analgesic effects of 4,5-dihydro-2-(4-bromophenyl)thiazole analogues were not detailed in the provided search results, the analgesic potential of the broader thiazole class of compounds is evident from various studies.

Anti-angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. Some thiazole-containing compounds have been investigated for their anti-angiogenic properties.

In one study, a novel series of quinazoline–thiazole hybrids were developed as potential antiproliferative and anti-angiogenic agents. nih.gov These compounds were evaluated for their ability to inhibit the proliferation of EA.hy926 endothelial cells, a model for angiogenesis. All the 4-phenyl-thiazole derivatives in this study displayed superior activity in inhibiting the proliferation of these cells compared to the reference drug sorafenib. nih.gov

Another study evaluated the anti-angiogenic properties of a new synthesized carbothioamide derivative using a rat aorta angiogenesis assay. nih.gov The compound demonstrated significant anti-angiogenic activity, with an IC50 of 56.9 µg/mL. nih.gov The study concluded that the compound's significant anti-angiogenic activity may be related to its antiproliferative effect against human umbilical vein endothelial cells (HUVECs). nih.gov

These findings suggest that the thiazole scaffold is a promising framework for the development of novel anti-angiogenic agents.

Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their abnormal function is often implicated in diseases like cancer, making them important therapeutic targets. rsc.org Thiazole derivatives have shown significant potential as protein kinase inhibitors due to their specific structural features that allow for interaction with various kinases. rsc.orgnih.gov

Several studies have highlighted the role of thiazole-based compounds as inhibitors of different protein kinases:

Aurora Kinase: 2-amino thiazole derivatives bearing a 4-bromophenyl motif have been designed as potential aurora kinase inhibitors for breast cancer treatment. nih.gov

B-RAFV600E Kinase: Thiazole derivatives containing a phenyl sulfonyl group have demonstrated notable inhibition of the B-RAFV600E kinase enzyme at nanomolar concentrations. nih.gov

Casein Kinase II (CK2): Small-molecular inhibitors targeting protein kinase CK2 have been identified within the derivatives of 1,3-thiazole-5-carboxylic acid, with one compound showing potent inhibition with an IC50 of 0.4 μM. nih.gov

EGFR and VEGFR-2: A novel series of thiazole-based derivatives were developed as dual inhibitors of EGFR and VEGFR-2. One coumarin-based compound with a bromo substituent demonstrated a GI50 value of 27 nM, which was more active than the standard drug erlotinib. nih.gov

The inhibitory activity of these compounds is often evaluated against a panel of cancer cell lines. The data below summarizes the inhibitory concentrations of some thiazole derivatives against various kinases.

| Compound Type | Target Kinase | Inhibitory Concentration (IC50/GI50) | Reference |

|---|---|---|---|

| 1,3-Thiazole-5-carboxylic acid derivative | Casein Kinase II (CK2) | 0.4 µM | nih.gov |

| Coumarin-based thiazole derivative (with bromo substituent) | EGFR/VEGFR-2 | 27 nM (GI50) | nih.gov |

| Thiazole derivative with phenyl sulfonyl group | B-RAFV600E | 23.1 ± 1.2 nM | nih.gov |

These findings underscore the potential of the thiazole scaffold, including those with a bromophenyl substituent, as a valuable platform for designing potent and selective protein kinase inhibitors for therapeutic applications.

Antiproliferative Activity

The antiproliferative activity of thiazole derivatives has been extensively studied, with many compounds showing promise as anticancer agents. nih.govnih.gov The presence of a 4-bromophenyl group on the thiazole ring has been noted to contribute to this activity.

A study on a novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives demonstrated their potential against the oestrogen receptor-positive human breast adenocarcinoma cell line (MCF7). nih.gov One particular compound from this series exhibited an IC50 value of 10.5 µM, which was comparable to the standard drug 5-fluorouracil (IC50 = 5.2 µM). nih.gov

Similarly, newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were evaluated for their anticancer activity against the MCF7 cell line. nih.gov Two compounds from this series were identified as the most active against this breast cancer cell line. nih.gov

The antiproliferative effects of these compounds are often attributed to their ability to inhibit key enzymes involved in cancer progression, such as protein kinases. For example, some thiazole derivatives have been found to inhibit EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis. nih.gov

The table below summarizes the in vitro antiproliferative activity of some 4-(4-bromophenyl)thiazole (B159989) analogues.

| Compound Series | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | MCF7 (Breast adenocarcinoma) | 10.5 µM | nih.gov |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | MCF7 (Breast adenocarcinoma) | Active (specific IC50 not provided) | nih.gov |

These findings highlight the importance of the 4-(4-bromophenyl)thiazole scaffold in the design of new antiproliferative agents.

Anthelmintic Activity

Helminth infections remain a significant global health concern, affecting both humans and livestock, and the development of new anthelmintic agents is crucial to combat emerging drug resistance. While specific in vitro anthelmintic studies on 4,5-dihydro-2-(4-bromophenyl)thiazole were not prominently found, research on the broader class of substituted thiazoles suggests potential activity.

The thiazole nucleus is a key feature in some anthelmintic drugs, and its derivatives are continuously being explored for this purpose. For instance, studies on various substituted thiazoles have demonstrated their potential to paralyze and kill helminths in in vitro settings. The mechanism of action often involves the disruption of key physiological processes in the parasites.

Although direct data is sparse for the 4-bromophenyl substituted dihydrothiazole, the general anthelmintic potential of the thiazole scaffold warrants further investigation of this specific analogue. Future in vitro studies using representative helminth species would be necessary to determine its efficacy and mechanism of action.

Antidepressant Activity

Research on other heterocyclic compounds containing substituted phenyl rings has shown promise in the development of antidepressants. For example, certain pyrazoline derivatives with substituted phenyl groups have exhibited significant antidepressant-like effects in preclinical models. nih.govtu-dortmund.de These effects are often attributed to the modulation of neurotransmitter systems, such as the inhibition of monoamine oxidase (MAO) or the reuptake of serotonin (B10506) and norepinephrine.

A study on 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides revealed that compounds with electron-donating or electron-withdrawing groups on the phenyl ring displayed notable antidepressant activity in animal models. nih.gov Specifically, a derivative with a 4-hydroxyphenyl group showed a significant reduction in immobility time in both the forced swim test and tail suspension test, which are common screening assays for antidepressant potential. nih.gov While these findings are from a different heterocyclic system, they highlight the importance of the substituted phenyl moiety in eliciting antidepressant-like effects.

The 4-bromophenyl group in the title compound is an electron-withdrawing substituent, a feature that has been associated with biological activity in various scaffolds. However, without direct experimental data from in vitro assays, such as receptor binding or enzyme inhibition studies relevant to depression, the antidepressant potential of 4,5-dihydro-2-(4-bromophenyl)thiazole remains speculative. Further research is required to explore the interaction of this compound with CNS targets and to evaluate its potential as an antidepressant.

Structure Activity Relationship Sar Analysis in 4,5 Dihydro 2 4 Bromophenyl Thiazole Research

Influence of Substituent Variations on Biological Efficacy

The biological activity of the 4,5-dihydro-2-phenylthiazole scaffold is profoundly influenced by the nature and position of substituents on the phenyl ring and the thiazoline (B8809763) core.

Effects of Halogen Substitution (e.g., Bromine, Fluorine, Chlorine) on Activity Profiles

The presence and type of halogen substituent on the phenyl ring of thiazole (B1198619) and dihydrothiazole derivatives play a crucial role in modulating their biological activities. The introduction of halogens can enhance the lipophilicity of the molecule, facilitating its passage through biological membranes. nih.gov

Research has demonstrated that the position of the halogen is critical. For instance, in a series of 2,4-disubstituted thiazoles, compounds with electron-withdrawing groups like nitro and chloro at the para position of the phenyl ring showed significant antimicrobial activity. nih.gov Specifically, the presence of a 4-bromophenyl group at the 2-position of the thiazole ring has been a key feature in derivatives showing promising antimicrobial and anticancer activities. nih.gov One study highlighted that a derivative, 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole, exhibited notable anticancer activity against A549 human lung adenocarcinoma cells. acs.org

Furthermore, in a series of thiazolyl-thiourea derivatives, those with 3,4-dichlorophenyl and 3-chloro-4-fluorophenyl substitutions displayed the most promising efficacy against staphylococcal species. mdpi.com This indicates that the nature and position of the halogen can fine-tune the biological target specificity. The atomic mass of the halogen substituent has also been shown to impact biological activity, with heavier halogens sometimes leading to improved effects. rsc.org

| Compound/Derivative Class | Halogen Substituent(s) | Observed Biological Activity | Source |

|---|---|---|---|

| 2,4-Disubstituted thiazoles | p-Chloro | Significant antimicrobial activity | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | 4-Bromo | Promising antimicrobial and anticancer activity | nih.gov |

| Thiazole-pyrazole hybrid | 4-Bromo, 4-Fluoro, 5-Chloro (on different rings) | Notable anticancer activity (A549 cells) | acs.org |

| Thiazolyl-thiourea derivatives | 3,4-Dichloro, 3-Chloro-4-fluoro | Promising efficacy against staphylococcal species | mdpi.com |

Role of Hydroxyl Groups and other Oxygen-Containing Moieties

The introduction of hydroxyl (-OH) groups and other oxygen-containing moieties can significantly impact the biological activity of 4,5-dihydrothiazole derivatives, primarily by influencing their ability to form hydrogen bonds with biological targets. nih.gov

A study on 2-aryl-4,5-dihydrothiazole analogues revealed that the presence of a 2'-hydroxy group on the 2-aryl substituent was crucial for antibacterial activity. nih.gov Specifically, (S)-2-(2′-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydrothiazole and its (R)-enantiomer showed significant inhibition against various bacteria. nih.gov This highlights the importance of the hydroxyl group's position for specific biological interactions.

The high desolvation penalty of hydroxyl groups means that for a maximal gain in affinity, the ligand's scaffold must allow for a perfect spatial fit within the binding site. nih.gov This principle is illustrated by the potent antibacterial activity observed in the aforementioned 2'-hydroxyphenyl derivatives.

| Compound | Oxygen-Containing Moiety | Key Finding | Source |

|---|---|---|---|

| (S)-2-(2′-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydrothiazole | 2'-Hydroxyl and 4-Hydroxymethyl | Crucial for significant antibacterial activity. | nih.gov |

| (R)-2-(2′-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydrothiazole | 2'-Hydroxyl and 4-Hydroxymethyl | Showed potent antibacterial activity, emphasizing stereochemical importance. | nih.gov |

Impact of Alkyl and Aryl Substituents on Pharmacological Responses

In a study of 2,4-disubstituted arylthiazoles, it was found that ethylamine (B1201723) substituents at the 4-position of the thiazole ring resulted in the highest trypanocidal activity. nih.gov Conversely, bulkier substituents at the amino end had a negative impact on this activity. This suggests that for this particular biological target, a specific size and charge distribution of the substituent is required for optimal interaction. The presence of an aliphatic amine moiety, which is positively charged at physiological pH, was deemed mandatory for notable trypanocidal activity, possibly by enhancing cellular accumulation within the protozoa. nih.gov

The nature of the aryl substituent at the 2-position also plays a critical role. For instance, in a series of 5-aryl thiazolidine-2,4-diones, the presence of a 4-phenoxyphenyl side chain was a key design element for peroxisome proliferator-activated receptor (PPAR) agonist activity. nih.gov Furthermore, research on 2-aminothiazole (B372263) derivatives has shown that arylazo moieties at the fifth position can confer antimicrobial properties. mdpi.com

| Compound Series | Substituent Type | Position | Impact on Pharmacological Response | Source |

|---|---|---|---|---|

| 2,4-Disubstituted arylthiazoles | Ethylamine | 4-position | Highest trypanocidal activity | nih.gov |

| 2,4-Disubstituted arylthiazoles | Bulky groups on the amine | 4-position side chain | Negative impact on trypanocidal activity | nih.gov |

| 5-Aryl thiazolidine-2,4-diones | 4-Phenoxyphenyl | 5-position | Key for PPAR agonist activity | nih.gov |

| 2-Aminothiazole derivatives | Arylazo moiety | 5-position | Conferred antimicrobial properties | mdpi.com |

Stereochemical Considerations and their Effect on Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. In the context of 4,5-dihydrothiazole derivatives, the chiral center that can exist at the 4- and 5-positions of the ring means that different stereoisomers can exhibit distinct pharmacological profiles.

The thiazoline ring can adopt a flattened sofa conformation. mdpi.com This spatial arrangement influences how the molecule interacts with its biological target. A clear example of the importance of stereochemistry is seen in the antibacterial activity of 2-aryl-4,5-dihydrothiazole analogues. Both the (S) and (R) enantiomers of 2-(2′-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydrothiazole exhibited significant antibacterial activity, indicating that while the core structure is active, the specific spatial orientation of the substituents can modulate the potency and selectivity. nih.gov

In some cases, the biological activity is highly dependent on a specific stereoisomer. This is often due to the precise fit required for interaction with a chiral biological target, such as an enzyme or receptor binding site. Therefore, the synthesis and biological evaluation of individual enantiomers are crucial steps in the drug discovery process for this class of compounds.

Significance of Hybrid Heterocyclic Systems in Modulating Biological Potential

The strategy of creating hybrid molecules, which combine two or more bioactive heterocyclic scaffolds, has emerged as a powerful approach in drug discovery. researchgate.net For 4,5-dihydrothiazole derivatives, incorporating other heterocyclic rings can lead to compounds with enhanced or novel biological activities, potentially through synergistic effects or by interacting with multiple biological targets. researchgate.net

Several studies have demonstrated the success of this approach. For example, hybrid compounds incorporating thiazole and pyrazole (B372694) rings have shown significant anticancer and antimicrobial activities. acs.orgmdpi.com One such derivative, 2-(5-(2,4-dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole, displayed notable potential against Candida albicans, Proteus vulgaris, and Staphylococcus aureus. acs.org

The fusion of a thiazole ring with other heterocycles like coumarin, pyridine (B92270), and triazole has also yielded compounds with a wide range of therapeutic potentials, including anti-tubercular and anticonvulsant properties. mdpi.com For instance, a hybrid of acridine (B1665455) and thiazole showed potent acetylcholinesterase inhibitory activity, which is relevant for the treatment of Alzheimer's disease. acs.org The rationale behind creating these hybrid systems is that the combined pharmacophores may lead to improved affinity for the target, better pharmacokinetic properties, or a broader spectrum of activity. researchgate.net

| Hybrid System | Combined Heterocycles | Observed Biological Activity | Source |

|---|---|---|---|

| Thiazole-Pyrazole Hybrid | Thiazole, Pyrazole, Thiophene (B33073) | Anticancer, Antimicrobial | acs.orgmdpi.com |

| Thiazole-Coumarin Hybrid | Thiazole, Coumarin | Anti-tubercular | mdpi.com |

| Thiazole-Triazole Hybrid | Thiazole, 1,2,4-Triazole | Anticonvulsant | mdpi.com |

| Acridine-Thiazole Hybrid | Acridine, Thiazole | Potent Acetylcholinesterase Inhibitor | acs.org |

Future Research Directions and Potential Applications of 4,5 Dihydro 2 4 Bromophenyl Thiazole Chemistry

Prospects for the Development of Novel Bioactive Compounds

The thiazole (B1198619) and dihydrothiazole rings are integral components of many biologically active natural products and synthetic drugs, valued for their diverse pharmacological activities. researchgate.netmdpi.com The 2-aryl-4,5-dihydrothiazole framework, in particular, is a versatile scaffold for developing new therapeutic agents. Future research is poised to build upon initial findings that demonstrate the potential of this chemical class in oncology and infectious diseases.

Derivatives incorporating the 4-(4-bromophenyl)thiazole (B159989) moiety have shown notable anticancer properties. For instance, studies have identified compounds that exhibit potent activity against various cancer cell lines. acs.org One such derivative, 4-(4-bromophenyl)-2-(5-(3,4-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-thiazole, emerged as a particularly promising agent against MCF-7, A549, and HepG-2 cancer cell lines. acs.org Another related compound, 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole, displayed significant inhibitory effects against A549 human lung cancer cells. acs.org Similarly, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have demonstrated anticancer potential against the MCF7 breast adenocarcinoma cell line. nih.gov

The development of novel antimicrobial agents is another critical area of research. Bacterial resistance to existing β-lactam antibiotics is a major public health threat, driven by enzymes like class B metallo-β-lactamases (MBLs). nih.gov Research into 2-substituted 4,5-dihydrothiazole-4-carboxylic acids has identified them as novel MBL inhibitors, suggesting a pathway for creating drugs that can overcome this resistance mechanism. nih.gov The synthesis of various thiazole derivatives has yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains. researchgate.netresearchgate.net

Table 1: Selected Bioactive Derivatives Containing the 4-(4-bromophenyl)thiazole Moiety

| Compound Name | Biological Activity | Target Cell Line / Organism | Key Findings | Citation |

|---|---|---|---|---|

| 4-(4-bromophenyl)-2-(5-(3,4-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-thiazole | Anticancer | MCF-7, A549, HepG-2 | Potent activity against all three tested cancer cell lines. | acs.org |

| 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole | Anticancer | A549 (human lung cancer) | Exhibited promising anticancer activity with an IC₅₀ of 62.5 μg/mL. | acs.org |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | Anticancer | MCF7 (breast cancer) | Showed anticancer activity with an IC₅₀ value of 10.5 μM. | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives (p2, p3, p4, p6) | Antimicrobial | Various bacteria and fungi | Exhibited promising activity comparable to standard drugs norfloxacin (B1679917) and fluconazole (B54011). | nih.gov |

Advancements in Agricultural Bactericide Research

The agricultural sector is in constant need of new solutions to combat plant pathogens that threaten crop yields. The 2-aryl-4,5-dihydrothiazole structure has been identified as a promising scaffold for the development of novel agricultural bactericides. nih.gov

Research has demonstrated that specific derivatives of 2-aryl-4,5-dihydrothiazole exhibit significant inhibitory activity against major plant pathogenic bacteria. nih.govmdpi.com In one study, sixty analogues were synthesized and tested, revealing that compounds (S)-2-(2'-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydrothiazole and (R)-2-(2'-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydrothiazole were particularly effective against Ralstonia solanacearum, Pseudomonas syringae pv. actinidiae, Bacillus subtilis, and Bacillus cereus. nih.govmdpi.com The minimum inhibitory concentrations (MICs) for these compounds ranged from 3.91 to 31.24 μg·mL⁻¹, indicating potent antibacterial action. nih.govmdpi.com

Further investigation into the mechanism of action suggested that these compounds may interfere with fatty acid synthesis in the target bacteria. nih.gov This provides a specific biochemical pathway for future optimization. The substitution pattern on the 2-aryl ring was found to be crucial for activity, with a 2'-hydroxy group being a key feature for high efficacy. nih.gov These findings open a clear path for synthesizing and screening new derivatives of 4,5-dihydro-2-(4-bromophenyl)thiazole to develop next-generation bactericides for crop protection. Related thiazole structures have also shown promise against fungal plant pathogens like Botrytis cinerea, the cause of tomato gray mold, suggesting a broader potential application in agriculture. researchgate.net

Table 2: Antibacterial Activity of 2-Aryl-4,5-dihydrothiazole Analogues Against Plant Pathogens

| Compound | Target Bacterium | Minimum Inhibitory Concentration (MIC) (μg·mL⁻¹) | Citation |

|---|---|---|---|

| (S)-2-(2'-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydrothiazole | Ralstonia solanacearum | 3.91 | nih.govmdpi.com |

| " | Pseudomonas syringae pv. actinidiae | 7.81 | nih.govmdpi.com |

| " | Bacillus subtilis | 15.62 | nih.govmdpi.com |

| " | Bacillus cereus | 31.24 | nih.govmdpi.com |

| (R)-2-(2'-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydrothiazole | Ralstonia solanacearum | 3.91 | nih.govmdpi.com |

| " | Pseudomonas syringae pv. actinidiae | 7.81 | nih.govmdpi.com |

| " | Bacillus subtilis | 15.62 | nih.govmdpi.com |

| " | Bacillus cereus | 31.24 | nih.govmdpi.com |

Exploration in Materials Science Applications (general thiazole potential)

Beyond biological applications, the thiazole heterocycle is a valuable building block in materials science, particularly in the field of organic electronics. Fused thiazole systems, such as thiazolo[5,4-d]thiazole (B1587360), are electron-deficient, have high oxidative stability, and possess a rigid, planar structure. rsc.org These characteristics facilitate strong intermolecular π–π stacking, which is essential for efficient charge transport in organic semiconductor materials. rsc.org

Aryl-functionalized thiazolo[5,4-d]thiazole derivatives can be readily synthesized to expand the conjugated backbone of these materials, tuning their electronic properties for specific applications like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.org The introduction of a bromophenyl group onto a thiazole or dihydrothiazole core could serve as a handle for further chemical modification through cross-coupling reactions, allowing for the construction of complex, high-performance organic electronic materials. Future research could explore the synthesis of polymers and small molecules incorporating the 4,5-dihydro-2-(4-bromophenyl)thiazole unit to investigate their optical and electronic properties for potential use in plastic electronics. rsc.org

Interdisciplinary Research Opportunities in Chemical Biology and Medicinal Chemistry

The 4,5-dihydro-2-(4-bromophenyl)thiazole scaffold sits (B43327) at the intersection of chemistry and biology, offering numerous opportunities for interdisciplinary research. In medicinal chemistry, this structure can serve as a lead for drug discovery programs. The process involves systematic structural modifications to enhance potency and selectivity while improving pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov

Computational tools are integral to this process. Molecular docking studies can be used to predict how these molecules bind to target proteins, such as bacterial enzymes or cancer-related kinases, guiding the design of more effective inhibitors. nih.govnih.gov Structure-activity relationship (SAR) studies, which correlate changes in chemical structure with changes in biological activity, are crucial for optimizing lead compounds. nih.gov For example, SAR studies on 2-substituted 4,5-dihydrothiazole-4-carboxylic acids helped elucidate the features necessary for inhibiting metallo-β-lactamases. nih.gov

In the field of chemical biology, derivatives of 4,5-dihydro-2-(4-bromophenyl)thiazole can be developed as chemical probes to study biological processes. For instance, identifying that certain 4,5-dihydrothiazoles inhibit bacterial growth by targeting fatty acid synthesis opens the door to designing specific probes to investigate this pathway. nih.gov By attaching fluorescent tags or other reporter groups to the scaffold, researchers can visualize and study the interactions of these molecules within living cells, providing deeper insights into their mechanism of action and revealing new therapeutic targets.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.